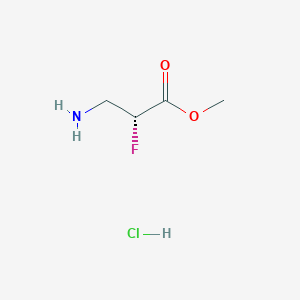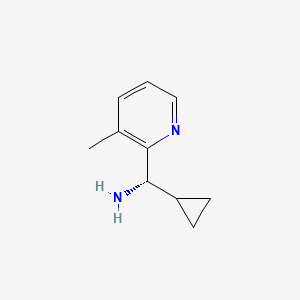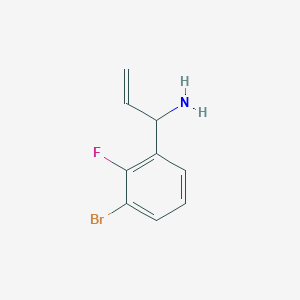
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon center, making it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral rhodium or ruthenium catalysts can facilitate the reduction of prochiral ketones to yield the desired chiral amino alcohols with high enantiomeric excess .
Another method involves the asymmetric epoxidation of alkenes followed by ring-opening reactions to introduce the amino group. Chiral manganese catalysts, such as Jacobsen’s catalyst, are often employed in these reactions to achieve high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts and are optimized for high efficiency and cost-effectiveness. The choice of catalyst, reaction conditions, and purification methods are critical factors in ensuring the quality and yield of the final product.
化学反応の分析
Types of Reactions
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.
科学的研究の応用
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol
Uniqueness
Compared to similar compounds, (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, selectivity, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChIキー |
CKQXOSDBVJFTPB-CDUCUWFYSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)F)F)N)O |
正規SMILES |
CC(C(C1=C(C=CC(=C1)F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)

![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)






![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)



